molecular formula C11H12N2O3S2 B5586334 METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE

METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE

Cat. No.: B5586334
M. Wt: 284.4 g/mol
InChI Key: JIBAGNYYBIVERV-UHFFFAOYSA-N
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Description

METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a methyl ester group and a hydroxyl group, which contribute to its unique chemical properties.

Future Directions

The future directions for research on “methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate” and similar compounds could involve further exploration of their diverse biological activities and potential applications in medicine . Additionally, the development of new effective methods for their synthesis could be a valuable area of research .

Preparation Methods

The synthesis of METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization: The formation of the thieno[2,3-d]pyrimidine core through cyclization reactions involving sulfur-containing reagents and pyrimidine derivatives.

    Functionalization: Introduction of the hydroxyl and methyl ester groups through subsequent functionalization reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and scalability.

Chemical Reactions Analysis

METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the thieno[2,3-d]pyrimidine core.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Condensation: The compound can undergo condensation reactions with other reagents to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE has a wide range of applications in scientific research:

Comparison with Similar Compounds

METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE can be compared with other similar compounds, such as:

These compounds share the thieno[2,3-d]pyrimidine core but differ in their functional groups, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

methyl 2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c1-5-6(2)18-10-8(5)9(15)12-11(13-10)17-4-7(14)16-3/h4H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBAGNYYBIVERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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